

# Application of Eravacycline (Tp-434) in Multi-Drug Resistant Bacterial Infection Models

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## Compound of Interest

Compound Name: **Tp-434**

Cat. No.: **B3026998**

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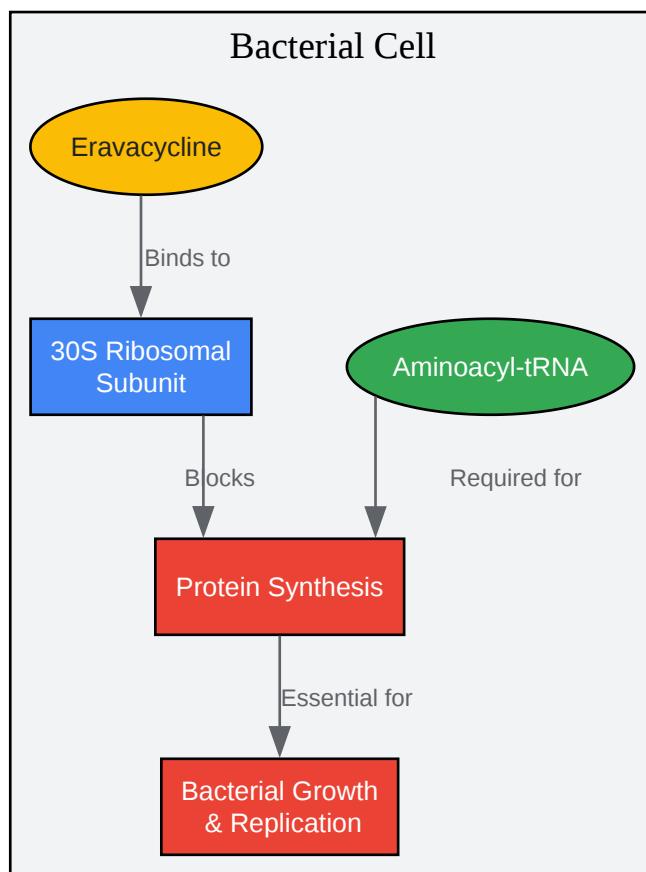
These application notes provide a comprehensive overview of the use of Eravacycline (formerly **Tp-434**), a novel fluorocycline antibiotic, in preclinical models of multi-drug resistant (MDR) bacterial infections. This document includes summaries of its in vitro activity, in vivo efficacy, and detailed protocols for key experimental models.

## Introduction

Eravacycline is a synthetic fluorocycline antibiotic belonging to the tetracycline class.<sup>[1]</sup> It is designed to overcome common tetracycline resistance mechanisms, such as efflux pumps and ribosomal protection.<sup>[2]</sup> Eravacycline exhibits broad-spectrum activity against a wide range of Gram-positive and Gram-negative bacteria, including many MDR strains that are resistant to other antibiotic classes.<sup>[2][3]</sup> The U.S. Food and Drug Administration (FDA) has approved Eravacycline for the treatment of complicated intra-abdominal infections (cIAIs).<sup>[4][5]</sup>

## Mechanism of Action

Similar to other tetracyclines, Eravacycline's primary mechanism of action is the inhibition of bacterial protein synthesis. It binds to the 30S ribosomal subunit, which prevents the association of aminoacyl-tRNA with the ribosomal acceptor site. This action effectively blocks the addition of amino acids to the growing peptide chain, leading to a bacteriostatic effect. However, against certain bacterial strains, Eravacycline has demonstrated bactericidal activity.<sup>[6]</sup>

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Mechanism of action of Eravacycline.

## In Vitro Activity

Eravacycline has demonstrated potent in vitro activity against a wide array of clinically significant bacteria, including those with resistance to other antibiotics. The following tables summarize the Minimum Inhibitory Concentrations (MICs) of Eravacycline against various MDR bacterial strains.

Table 1: In Vitro Activity of Eravacycline (**Tp-434**) against Gram-Positive MDR Bacteria

Bacterial Species	Resistance Phenotype	MIC range (µg/mL)	MIC <sub>50</sub> (µg/mL)	MIC <sub>90</sub> (µg/mL)
Staphylococcus aureus	Methicillin-resistant (MRSA)	0.06 - 1	0.12	0.25
Enterococcus faecalis	Vancomycin-resistant (VRE)	0.06 - 0.5	0.12	0.25
Enterococcus faecium	Vancomycin-resistant (VRE)	0.06 - 0.5	0.12	0.25
Streptococcus pneumoniae	Penicillin-resistant	≤0.016 - 0.25	0.03	0.06

Table 2: In Vitro Activity of Eravacycline (Tp-434) against Gram-Negative MDR Bacteria

Bacterial Species	Resistance Phenotype	MIC range (µg/mL)	MIC <sub>50</sub> (µg/mL)	MIC <sub>90</sub> (µg/mL)
Escherichia coli	ESBL-producing	0.12 - 2	0.25	0.5
Klebsiella pneumoniae	Carbapenem-resistant (CRE)	0.25 - 4	1	2
Acinetobacter baumannii	Multi-drug resistant	0.25 - 4	1	2
Enterobacter cloacae	ESBL-producing	0.12 - 2	0.5	1

Note: MIC values are compiled from various sources and may vary depending on the specific isolates and testing methodologies.

## In Vivo Efficacy in Animal Models

Eravacycline has shown significant efficacy in various animal models of infection, demonstrating its potential for treating systemic and localized infections caused by MDR bacteria.

Table 3: In Vivo Efficacy of Eravacycline (Tp-434) in Murine Infection Models

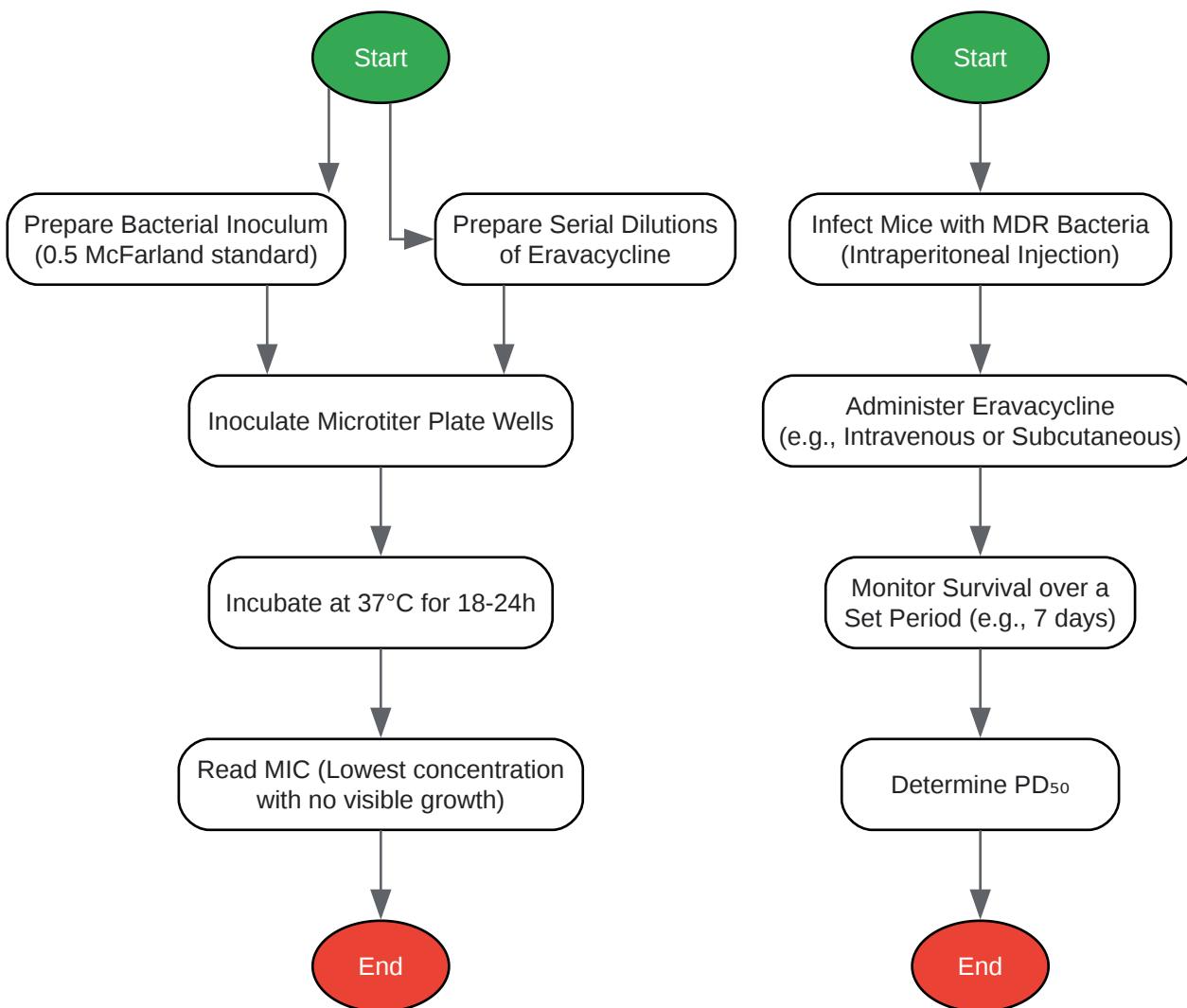
Infection Model	Pathogen	Efficacy Endpoint	Eravacycline Dose Range	Outcome
Systemic Infection (Septicemia)	MRSA	PD <sub>50</sub> (mg/kg)	0.3 - 1.0	Significant protection from mortality
Systemic Infection (Septicemia)	E. coli (ESBL)	PD <sub>50</sub> (mg/kg)	1.2 - 4.4	Significant protection from mortality
Neutropenic Thigh Infection	MRSA	log <sub>10</sub> CFU reduction	10 mg/kg	>2 log <sub>10</sub> reduction in bacterial load
Neutropenic Thigh Infection	E. coli (ESBL)	log <sub>10</sub> CFU reduction	10 mg/kg	>2 log <sub>10</sub> reduction in bacterial load
Lung Infection	K. pneumoniae (CRE)	log <sub>10</sub> CFU reduction	12 mg/kg, b.i.d.	Significant reduction in lung bacterial burden

PD<sub>50</sub>: Protective Dose required to save 50% of infected animals. CFU: Colony Forming Units.  
b.i.d.: twice daily.

## Experimental Protocols

Detailed protocols for key in vitro and in vivo assays are provided below. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and bacterial strains.

### Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

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